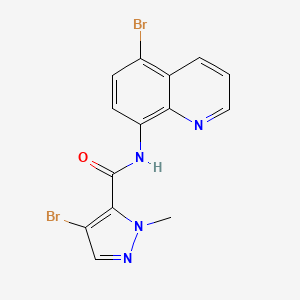![molecular formula C21H20IN5O2 B4347067 1-ETHYL-4-[3-(4-IODOPHENYL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-3-METHYL-1H-PYRAZOLE](/img/structure/B4347067.png)
1-ETHYL-4-[3-(4-IODOPHENYL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-3-METHYL-1H-PYRAZOLE
Overview
Description
1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings, which are fused together, and various substituents including ethyl, iodophenyl, methyl, and nitrophenyl groups
Preparation Methods
The synthesis of 1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by the introduction of the substituents through various chemical reactions. Common reagents used in the synthesis include hydrazine, ethyl iodide, and nitrobenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1’-ethyl-5-(4-iodophenyl)-3’-methyl-2-(4-nitrophenyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be compared with other similar compounds, such as:
Pyrrolone derivatives: These compounds also contain nitrogen heterocycles and have similar biological activities.
Pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry
Properties
IUPAC Name |
1-ethyl-4-[5-(4-iodophenyl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-3-yl]-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN5O2/c1-3-25-13-19(14(2)23-25)21-12-20(15-4-6-16(22)7-5-15)24-26(21)17-8-10-18(11-9-17)27(28)29/h4-11,13,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBXHZYSFGTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4346985.png)
![4-chloro-1,3-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B4346988.png)
![(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4346996.png)
![4-chloro-1,3-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4347000.png)
![6-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B4347009.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4347016.png)
![3-[(acetyloxy)methyl]-7-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4347022.png)
![4-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4347025.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4347044.png)
![3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOLE](/img/structure/B4347057.png)
![N~3~-ALLYL-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4347074.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4347082.png)
![2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B4347086.png)
